7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
This quinazoline-dione derivative features a 1,2,4-oxadiazole ring substituted with a 1,3-benzodioxol-5-yl group at position 3 and a 3-methoxybenzyl group at position 3 of the quinazoline-dione core. The 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and bioavailability in pharmaceutical compounds, while the benzodioxole and methoxybenzyl groups contribute to electronic and steric properties that may influence receptor binding .
Properties
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O6/c1-32-17-4-2-3-14(9-17)12-29-24(30)18-7-5-16(10-19(18)26-25(29)31)23-27-22(28-35-23)15-6-8-20-21(11-15)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXIJHAMBDNRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various therapeutic implications.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives and features a complex structure that includes:
- Benzodioxole moiety : Known for its biological activity in various derivatives.
- Oxadiazole ring : Associated with antimicrobial and anticancer properties.
- Methoxybenzyl group : Potentially enhances lipophilicity and biological activity.
The molecular formula is , with a molecular weight of approximately 366.37 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling with the quinazoline scaffold.
- Introduction of the methoxybenzyl group via alkylation or substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar quinazoline derivatives. For instance:
- Mechanism : Quinazoline derivatives often inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and protein kinases.
- Cell Lines Tested : Compounds related to this structure have shown efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involves inducing apoptosis and inhibiting DNA synthesis .
Antimicrobial Properties
Quinazoline derivatives have also been investigated for their antimicrobial properties:
- Activity Spectrum : They exhibit activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis and interfering with metabolic pathways .
- Specific Studies : Compounds similar to this one have shown promising results against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant capacity of quinazoline derivatives is another area of interest:
- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress in cells.
- Research Findings : Studies have reported significant antioxidant activity using assays like CUPRAC (Cupric Ion Reducing Antioxidant Capacity) .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table summarizes key structural differences and molecular properties between the target compound and its analogs:
Key Observations:
The chlorine in Analog 1 may enhance lipophilicity, favoring membrane permeability but increasing risk of off-target interactions .
Benzyl Group Positional Isomerism :
- The 3-methoxybenzyl group in the target compound vs. the 2-methoxybenzyl in Analog 1 alters steric and electronic profiles. The para-position of the methoxy group (relative to the benzyl attachment) in the target compound may allow better planar alignment with biological targets compared to the ortho-substituted Analog 1 .
Molecular Weight Trends :
- The target compound has the highest molecular weight (507.4 g/mol) due to the benzodioxole group, which may impact pharmacokinetics (e.g., absorption) relative to lighter analogs .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves multi-step heterocyclic chemistry. A plausible route includes:
- Cyclocondensation : Reacting a quinazoline-dione precursor with a 1,3-benzodioxolyl-oxadiazole intermediate under reflux in anhydrous DMF, using EDCI/HOBt as coupling agents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Validation : Confirm the final structure via H/C NMR and HRMS, ensuring the absence of unreacted intermediates .
Q. Which spectroscopic techniques are essential for structural characterization?
- FT-IR : Identify carbonyl stretches (C=O, ~1680–1730 cm) and oxadiazole C=N (~1610 cm) .
- NMR : Use H NMR to resolve methoxybenzyl protons (δ 3.8–4.5 ppm) and aromatic protons from the benzodioxole moiety (δ 6.8–7.9 ppm). C NMR confirms carbonyl carbons (~165–170 ppm) .
- X-ray crystallography (if crystals form): Resolve bond angles and confirm stereochemistry, as demonstrated for similar oxadiazole derivatives .
Q. How is preliminary bioactivity screening conducted for this compound?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Antioxidant testing : Employ DPPH radical scavenging assays at 100 μM concentration, comparing to ascorbic acid as a positive control .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variation of substituents : Synthesize analogs with halogens (Cl, Br) at the methoxybenzyl position or replace benzodioxole with other heterocycles (e.g., thiophene). Compare IC values in target assays .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (oxadiazole) and hydrophobic (benzodioxole) groups .
Q. What methodologies apply to molecular docking studies for target prediction?
- Protein preparation : Retrieve a target (e.g., E. coli DNA gyrase, PDB: 1KZN) and optimize hydrogen bonds using AutoDock Tools .
- Docking parameters : Employ Lamarckian GA with 100 runs; validate poses via RMSD clustering. Prioritize compounds with binding energies ≤−8 kcal/mol .
Q. How to address low yields during the cyclization step?
- Solvent optimization : Test polar aprotic solvents (DMF vs. DMSO) to stabilize transition states.
- Catalyst screening : Compare EDCI, DCC, or HATU for amide bond formation, monitoring yields via TLC .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% .
Q. How to resolve contradictions in bioassay data across studies?
- Dose-response curves : Repeat assays with 8-point dilutions (0.1–100 μM) to rule out false positives from single-concentration screens .
- Cytotoxicity testing : Use MTT assays on HEK-293 cells to distinguish selective antimicrobial activity from general toxicity .
Q. What strategies optimize cyclization reactions in oxadiazole-quinazoline hybrids?
- Acid catalysis : Employ p-TsOH in toluene under Dean-Stark conditions to remove water, driving the reaction to completion .
- Microwave irradiation : Enhance reaction efficiency (e.g., 80% yield in 2 hours vs. 50% in 6 hours under conventional heating) .
Q. How to improve solubility for in vivo studies?
Q. How to compare this compound’s efficacy with structural analogs?
- In silico modeling : Generate 3D-QSAR models (e.g., CoMFA) using 20 analogs to correlate substituent electronegativity with bioactivity .
- In vitro head-to-head assays : Test against reference drugs (e.g., ciprofloxacin for antimicrobials) under identical conditions to establish relative potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
